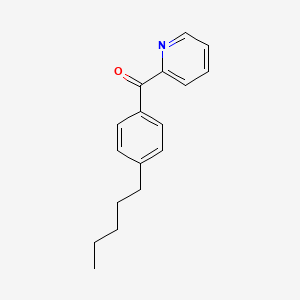

2-(4-Pentylbenzoyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Pentylbenzoyl)pyridine is a synthetic compound that belongs to the family of pyridine derivatives. It is a yellow crystalline solid with a molecular formula of C18H19NO and a molecular weight of 265.35 g/mol. This compound has gained significant attention due to its potential therapeutic and environmental applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pentylbenzoyl)pyridine can be achieved through various methods. One common approach involves the [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components . This method utilizes thermal pericyclic or hetero-Diels Alder reactions and transition metal-catalyzed formal [4 + 2] cycloaddition reactions .

Industrial Production Methods

Industrial production of pyridine derivatives, including this compound, often involves the reaction of aldehydes or ketones with ammonia . This method, first studied in detail by Chichibabin in 1929, remains a general synthetic method for producing pyridine bases .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Pentylbenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: Pyridines can be oxidized to form pyridine N-oxides by treatment with peracids.

Substitution: Pyridines react with alkylating agents to give pyridinium salts.

Complex Formation: Pyridines can form complexes with a wide variety of Lewis acids.

Common Reagents and Conditions

Oxidation: Peracids are commonly used for oxidation reactions.

Substitution: Alkylating agents are used for substitution reactions.

Complex Formation: Lewis acids are used for forming complexes.

Major Products Formed

Oxidation: Pyridine N-oxides.

Substitution: Pyridinium salts.

Complex Formation: Various Lewis acid complexes.

Applications De Recherche Scientifique

2-(4-Pentylbenzoyl)pyridine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of 2-(4-Pentylbenzoyl)pyridine involves its interaction with molecular targets and pathways. The pyridine fragment is capable of modifying the properties of compounds, sometimes changing their application . It can form complexes with metals and hydrogen bonds due to the lone electron pair on the nitrogen atom, as well as participate in electrostatic, dipole-dipole, and van der Waals interactions .

Comparaison Avec Des Composés Similaires

2-(4-Pentylbenzoyl)pyridine can be compared with other pyridine derivatives, such as:

These compounds share similar structural features but may differ in their specific applications and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Activité Biologique

2-(4-Pentylbenzoyl)pyridine is a pyridine derivative that has attracted attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the compound's biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H21NO. The compound features a pyridine ring substituted with a benzoyl group attached to a pentyl chain, which contributes to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with benzoyl chlorides in the presence of bases. The general reaction can be represented as follows:

Synthetic Route:

- Reagents: Pyridine derivative, benzoyl chloride, base (e.g., triethylamine)

- Solvent: Dichloromethane

- Conditions: Reflux

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study by Furdui et al. highlighted its efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 55 ± 0.5 |

| Escherichia coli | 55 ± 0.5 |

| Klebsiella pneumoniae | 100 |

| Pseudomonas aeruginosa | 75 |

The mechanism of action for this compound involves interaction with bacterial enzymes or receptors, leading to inhibition of microbial growth. This compound may disrupt cell membrane integrity or inhibit essential metabolic pathways.

Case Studies

- Antimicrobial Screening : In a study conducted at the National Institute of Allergy and Infectious Diseases (NIAID), derivatives of pyridine including this compound were screened against multi-drug resistant strains of Mycobacterium tuberculosis. Results indicated that this compound demonstrated superior activity compared to other derivatives, suggesting its potential as a lead compound in tuberculosis treatment .

- Antiviral Properties : Preliminary research has also explored the antiviral activity of pyridine derivatives, including this compound, against various viral pathogens. Although specific data on this compound's antiviral activity is limited, related studies indicate promising results for similar pyridine compounds .

Propriétés

IUPAC Name |

(4-pentylphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-3-4-7-14-9-11-15(12-10-14)17(19)16-8-5-6-13-18-16/h5-6,8-13H,2-4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJANXBBEIJYIOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642007 |

Source

|

| Record name | (4-Pentylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-94-7 |

Source

|

| Record name | (4-Pentylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.